molecular formula C7H11NO2 B12715313 1-Aziridineacrylic acid, ethyl ester CAS No. 1883-81-4

1-Aziridineacrylic acid, ethyl ester

Cat. No.: B12715313
CAS No.: 1883-81-4
M. Wt: 141.17 g/mol
InChI Key: OICDJJATTQWQLV-ONEGZZNKSA-N
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Description

1-Aziridineacrylic acid, ethyl ester is an organic compound with the molecular formula C7H11NO2 It is a derivative of aziridine, a three-membered nitrogen-containing ring, and acrylic acid, a compound with a vinyl group attached to a carboxylic acid The ethyl ester group is derived from ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aziridineacrylic acid, ethyl ester can be synthesized through several methods. One common approach involves the reaction of aziridine with acrylic acid under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the ester bond. Another method involves the esterification of 1-aziridineacrylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product .

Mechanism of Action

The mechanism of action of 1-aziridineacrylic acid, ethyl ester involves its interaction with nucleophiles, leading to ring-opening reactions. The aziridine ring is highly strained, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, including the synthesis of biologically active compounds . The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Aziridineacrylic acid, ethyl ester is unique due to the presence of both the aziridine ring and the acrylic acid moiety. This combination imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo ring-opening reactions and form covalent bonds with nucleophiles makes it valuable in synthetic chemistry and drug development .

Properties

CAS No.

1883-81-4

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

ethyl (E)-3-(aziridin-1-yl)prop-2-enoate

InChI

InChI=1S/C7H11NO2/c1-2-10-7(9)3-4-8-5-6-8/h3-4H,2,5-6H2,1H3/b4-3+

InChI Key

OICDJJATTQWQLV-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/N1CC1

Canonical SMILES

CCOC(=O)C=CN1CC1

Origin of Product

United States

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